In-Depth Technical Guide: Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-14-1)
In-Depth Technical Guide: Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-14-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety data for Methyl 4-(2-methoxy-2-oxoethyl)benzoate. All quantitative data has been summarized for clarity, and where available, experimental details are provided.
Core Properties and Data
Methyl 4-(2-methoxy-2-oxoethyl)benzoate, also known as Dimethyl homoterephthalate, is a benzoate ester with the CAS number 52787-14-1. Its core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
| CAS Number | 52787-14-1 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Synonyms | Dimethyl homoterephthalate, 4-Methoxycarbonylmethyl-benzoic acid methyl ester |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 20 °C | [1] |
| Boiling Point | 298.0 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| XLogP3 | 2.1 | [2] |
| Complexity | 229 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 5 | [2] |
Synthesis
A plausible synthetic route, based on the synthesis of similar compounds such as dimethyl terephthalate, would involve the reaction of 4-(carboxymethyl)benzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction would then be followed by a workup procedure to isolate and purify the final product.
Below is a logical workflow diagram for a potential synthesis and purification process.
Spectral Data
Spectroscopic data is crucial for the structural confirmation of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. While detailed experimental parameters for the acquisition of the following spectra are not consistently reported, the availability of NMR, MS, and IR data has been noted in various chemical databases. Researchers should acquire these spectra on their synthesized material and compare them with reference data from commercial suppliers or spectral databases for verification.
Table 3: Available Spectral Data
| Technique | Data Availability |
| ¹H NMR | Available from commercial suppliers |
| ¹³C NMR | Available from commercial suppliers |
| Mass Spectrometry (MS) | Available from commercial suppliers |
| Infrared Spectroscopy (IR) | Available from commercial suppliers |
Safety and Handling
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The available information indicates the following:
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Stability: Stable under recommended storage conditions.[3]
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Incompatible Materials: Strong oxidizing agents.[3]
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Hazardous Decomposition Products: No data available.[3]
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Toxicological Data: No specific toxicological data is available for this product.[3] However, based on the GHS pictograms from some suppliers, it may cause skin and eye irritation.
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Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Recommended storage is at room temperature in a dry, sealed container.[4]
Biological Activity and Drug Development Potential
As of the date of this guide, there is a notable lack of publicly available information regarding the biological activity, pharmacological properties, and potential applications in drug development for Methyl 4-(2-methoxy-2-oxoethyl)benzoate. No studies detailing its interaction with specific biological targets or its effects in cellular or in vivo models have been identified in a comprehensive literature search.
Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for screening in various biological assays to explore its potential therapeutic value. Its structural similarity to other biologically active benzoate derivatives may suggest potential avenues for investigation.
Conclusion
Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a readily characterizable organic compound with well-defined physicochemical properties. While a specific, detailed synthesis protocol is not widely published, its preparation via Fischer esterification is a logical and feasible approach. The significant gap in the understanding of its biological activity presents an opportunity for novel research and discovery in the fields of medicinal chemistry and drug development. Future studies are warranted to elucidate any potential pharmacological effects and therapeutic applications of this molecule.
References
- 1. allbiopharm.com [allbiopharm.com]
- 2. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
